2-[(4-hydroxy-5,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(2-methyl-5-nitrophenyl)acetamide
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Overview
Description
2-[(4-HYDROXY-5,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]-N~1~-(2-METHYL-5-NITROPHENYL)ACETAMIDE is a complex organic compound that features a pyrimidine ring substituted with hydroxy and methyl groups, a sulfanyl linkage, and an acetamide group attached to a nitrophenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-HYDROXY-5,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]-N~1~-(2-METHYL-5-NITROPHENYL)ACETAMIDE typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by reacting 2,4-diamino-6-hydroxypyrimidine with methylating agents under controlled conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the pyrimidine derivative with thiol-containing reagents.
Attachment of the Acetamide Group: The acetamide group is attached through an acylation reaction using acetic anhydride or similar reagents.
Nitrophenyl Substitution: The final step involves the nitration of the phenyl ring, which can be achieved using nitric acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The hydroxy and sulfanyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or alkyl halides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(4-HYDROXY-5,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]-N~1~-(2-METHYL-5-NITROPHENYL)ACETAMIDE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies involving enzyme inhibition and protein binding.
Mechanism of Action
The mechanism of action of 2-[(4-HYDROXY-5,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]-N~1~-(2-METHYL-5-NITROPHENYL)ACETAMIDE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-4,6-dimethylpyrimidine: Shares the pyrimidine core but lacks the sulfanyl and nitrophenyl groups.
4,6-Dimethyl-2-pyrimidinone: Another pyrimidine derivative with similar structural features.
Uniqueness
2-[(4-HYDROXY-5,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]-N~1~-(2-METHYL-5-NITROPHENYL)ACETAMIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity not found in simpler pyrimidine derivatives .
Properties
Molecular Formula |
C15H16N4O4S |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
2-[(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-methyl-5-nitrophenyl)acetamide |
InChI |
InChI=1S/C15H16N4O4S/c1-8-4-5-11(19(22)23)6-12(8)17-13(20)7-24-15-16-10(3)9(2)14(21)18-15/h4-6H,7H2,1-3H3,(H,17,20)(H,16,18,21) |
InChI Key |
HFAVOVQOLSQEDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CSC2=NC(=C(C(=O)N2)C)C |
Origin of Product |
United States |
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